![molecular formula C20H18ClN5O2S B11294748 2-(benzylsulfanyl)-N-(5-chloro-2-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11294748.png)

2-(benzylsulfanyl)-N-(5-chloro-2-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

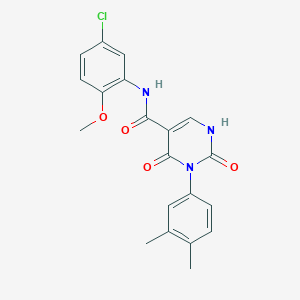

2-(ベンジルスルファニル)-N-(5-クロロ-2-メチルフェニル)-5-オキソ-4,5,6,7-テトラヒドロ[1,2,4]トリアゾロ[1,5-a]ピリミジン-7-カルボキサミドは、複雑な複素環式化合物です。 この化合物は、抗癌、抗菌、抗結核特性など、さまざまな薬理作用で知られる[1,2,4]トリアゾロ[1,5-a]ピリミジンファミリーに属します 。この化合物は、その潜在的な治療応用のために医薬品化学において大きな関心を集めています。

準備方法

2-(ベンジルスルファニル)-N-(5-クロロ-2-メチルフェニル)-5-オキソ-4,5,6,7-テトラヒドロ[1,2,4]トリアゾロ[1,5-a]ピリミジン-7-カルボキサミドの合成は、通常、複数段階の反応を伴います。一般的な合成経路には、以下の手順が含まれます。

[1,2,4]トリアゾロ[1,5-a]ピリミジンコアの形成: これは、酸性条件下でトリアゾール誘導体、アルデヒド、およびアミンを含む多成分反応によって達成できます.

ベンジルスルファニル基の導入: この手順では、適切なベンジルハライドの求核置換反応が、トリアゾロ[1,5-a]ピリミジンコア上のチオール基と行われます.

N-(5-クロロ-2-メチルフェニル)基の付着: これは、塩素化アニリン誘導体とトリアゾロ[1,5-a]ピリミジンコア上のカルボン酸官能基を用いたアミドカップリング反応によって達成できます.

工業生産方法では、これらの手順の最適化により収量とスケーラビリティが向上し、自動合成装置やハイスループットスクリーニング技術が使用されることがよくあります。

化学反応の分析

2-(ベンジルスルファニル)-N-(5-クロロ-2-メチルフェニル)-5-オキソ-4,5,6,7-テトラヒドロ[1,2,4]トリアゾロ[1,5-a]ピリミジン-7-カルボキサミドは、さまざまな化学反応を起こし、以下が含まれます。

酸化: ベンジルスルファニル基は、過酸化水素やm-クロロ過安息香酸などの酸化剤を用いて酸化されてスルホキシドまたはスルホンを形成することができます.

還元: トリアゾロ[1,5-a]ピリミジンコアのカルボニル基は、水素化ホウ素ナトリウムなどの還元剤を用いてヒドロキシル基に還元することができます.

科学研究アプリケーション

この化合物は、さまざまな科学研究アプリケーションを持っています。

科学的研究の応用

This compound has a wide range of scientific research applications:

作用機序

2-(ベンジルスルファニル)-N-(5-クロロ-2-メチルフェニル)-5-オキソ-4,5,6,7-テトラヒドロ[1,2,4]トリアゾロ[1,5-a]ピリミジン-7-カルボキサミドの作用機序は、特定の分子標的および経路との相互作用を含みます。

分子標的: これは、キナーゼやGタンパク質共役受容体などの細胞増殖や生存に関与する酵素や受容体を標的としています.

関与する経路: これは、ERKシグナル伝達経路などのシグナル伝達経路を調節し、癌細胞の細胞成長の抑制とアポトーシスの誘導につながります.

類似の化合物との比較

2-(ベンジルスルファニル)-N-(5-クロロ-2-メチルフェニル)-5-オキソ-4,5,6,7-テトラヒドロ[1,2,4]トリアゾロ[1,5-a]ピリミジン-7-カルボキサミドは、他の[1,2,4]トリアゾロ[1,5-a]ピリミジン誘導体と比較することができます。

トラピジル: 血管拡張作用と抗血小板作用で知られています.

エスラミシン: 抗てんかん作用を持つ海洋天然物です.

ピロクススラム: 農業で使用される除草剤です.

2-(ベンジルスルファニル)-N-(5-クロロ-2-メチルフェニル)-5-オキソ-4,5,6,7-テトラヒドロ[1,2,4]トリアゾロ[1,5-a]ピリミジン-7-カルボキサミドの独自性は、その特定の置換パターンにあり、他の誘導体と比較して、異なる生物活性と化学反応性を付与しています。

類似化合物との比較

2-(benzylsulfanyl)-N-(5-chloro-2-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can be compared with other [1,2,4]triazolo[1,5-a]pyrimidine derivatives:

Trapidil: Known for its vasodilatory and anti-platelet properties.

Essramycin: A marine natural product with anti-epileptic activities.

Pyroxsulam: An herbicide used in agriculture.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other derivatives.

特性

分子式 |

C20H18ClN5O2S |

|---|---|

分子量 |

427.9 g/mol |

IUPAC名 |

2-benzylsulfanyl-N-(5-chloro-2-methylphenyl)-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |

InChI |

InChI=1S/C20H18ClN5O2S/c1-12-7-8-14(21)9-15(12)22-18(28)16-10-17(27)23-19-24-20(25-26(16)19)29-11-13-5-3-2-4-6-13/h2-9,16H,10-11H2,1H3,(H,22,28)(H,23,24,25,27) |

InChIキー |

OCCCWZMUDPFDPT-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=O)NC3=NC(=NN23)SCC4=CC=CC=C4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11294676.png)

![N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide](/img/structure/B11294691.png)

![2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B11294694.png)

![2-{5-[(Naphthalen-2-yloxy)methyl]furan-2-yl}-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11294708.png)

![N-(3-chloro-4-fluorophenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11294720.png)

![8-[(dimethylamino)methyl]-3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one](/img/structure/B11294727.png)

![2-(4-chloro-3-methylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B11294728.png)

![N-(3-ethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B11294732.png)

![3,4,5-Trimethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B11294734.png)

![N-[2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11294738.png)

![N-[(4-methyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide](/img/structure/B11294755.png)

![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]thiophene-2-carboxamide](/img/structure/B11294763.png)